![molecular formula C₄₄H₃₆FeK₃N₆O₁₂ B1146147 4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) CAS No. 554445-58-8](/img/structure/B1146147.png)

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

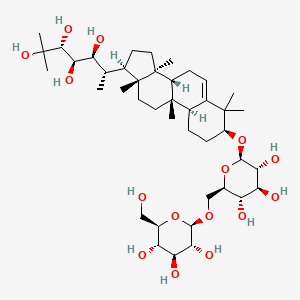

The synthesis of related triazole derivatives involves a series of reactions starting with p-phenylenediamine or isophthalic and terephthalic acid hydrazides, followed by reactions with methyl and aryl isothiocyanates, and base-catalyzed cyclization and alkylation processes. These methods lead to the formation of novel heterocyclic scaffolds and metal-organic frameworks (MOFs) with diverse structural features (Amareshwar et al., 2011) (Zhao et al., 2019).

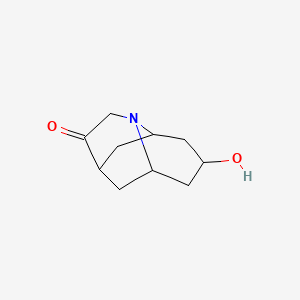

Molecular Structure Analysis

X-ray diffraction crystallography has been utilized to determine the crystal structures of various triazole derivatives, revealing diverse conformational behaviors and structural motifs, including self-penetrating networks and interpenetrating structures in coordination polymers (Dong & Huo, 2009) (Sun et al., 2010).

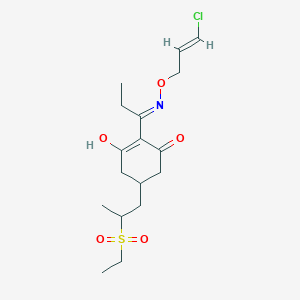

Chemical Reactions and Properties

The chemical reactions involving triazole derivatives include nucleophilic ring-opening reactions, cyclization, and complex formation with metal ions. These reactions result in the creation of novel compounds with potential antimicrobial activities and the formation of metal complexes with unique redox properties (Al‐Azmi & Mahmoud, 2020) (Steinhauser et al., 2005).

Physical Properties Analysis

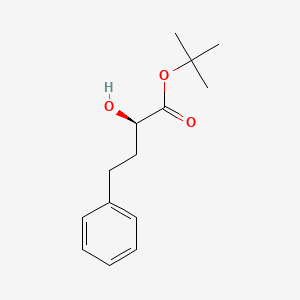

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structure and the nature of their substituents. These properties are critical in determining their stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the electronic structure of the triazole derivatives. The electron-donating or withdrawing nature of the substituents on the triazole ring significantly affects the compound's ability to form complexes with metals, engage in hydrogen bonding, and exhibit fluorescence or electrochemical luminescence (Beytur et al., 2019) (Zhang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Triazole Derivatives and Their Applications

Synthesis and Environmental Applications : Triazole derivatives have been studied for their potential in environmental applications, such as in the synthesis of polymers and as corrosion inhibitors for metal surfaces. One example is the utilization of 1,2,3-triazole derivatives as molecular well-defined corrosion inhibitors, showing significant research results in protecting steels, copper, iron, and aluminum in aggressive media. These compounds are prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, highlighting their stability and environmental friendliness (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Organic Optoelectronics : In the realm of organic optoelectronics, benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, related to triazole derivatives, have been reviewed for their synthetic pathways and potential in creating optoelectronic devices. The unique open-shell biradical nature of BBT-based materials opens up new research directions for these compounds in the field (Tam & Wu, 2015).

Advanced Synthesis Techniques : The advancements in synthesis techniques for triazole derivatives through eco-friendly procedures have been highlighted, focusing on microwave irradiation and the use of renewable catalysts. These methodologies offer benefits such as shorter reaction times and higher yields, which are crucial for the industrial synthesis of drugs and other applications (de Souza et al., 2019).

Biological Significance : The biological significance of triazine and triazole scaffolds, which share a similar heterocyclic nature with the compound of interest, has been reviewed. These compounds exhibit a broad spectrum of biological activities, making them core moieties for the development of future drugs (Verma, Sinha, & Bansal, 2019).

Eigenschaften

IUPAC Name |

4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H15N3O4.Fe/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;/h2*1-12,25-26H,(H,27,28);/q;;+4/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUNIUUEAIPKZ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H24FeN6O8-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

796.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2beta,4alpha)]- (9CI)](/img/no-structure.png)

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![(6,6-Dimethyl-5,6-Dihydroimidazo[2,1-B][1,3]thiazol-3-Yl)methyl N,N'-Dicyclohexylimidothiocarbamate](/img/structure/B1146086.png)